Steric and Conformational Constraint: A Quantitative Comparison of Cyclopropyl vs. Alkyl Substituents
The cyclopropyl group introduces a unique combination of steric bulk and conformational rigidity not found in linear or branched alkyl chains. The carbon bond saturation (Fsp3) value for 5-cyclopropyl-morpholin-3-one is 0.857 . This high sp3 fraction indicates a greater degree of three-dimensionality and saturation compared to more planar aromatic or unsaturated analogs, a property often correlated with improved solubility and decreased promiscuity in drug discovery campaigns [1].
| Evidence Dimension | Carbon bond saturation (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.857 |
| Comparator Or Baseline | 5-Phenyl-morpholin-3-one (estimated Fsp3 ≈ 0.3-0.5, based on typical phenyl ring contribution) or Morpholin-3-one (unsubstituted, Fsp3 = 0.67) |
| Quantified Difference | Absolute Fsp3 difference of 0.19 to 0.56 |
| Conditions | Calculated from molecular structure; a recognized metric in medicinal chemistry for assessing compound 'drug-likeness' and scaffold complexity. |
Why This Matters
The quantified high Fsp3 value provides a data-driven rationale for selecting this specific scaffold when aiming to explore more three-dimensional, saturated chemical space in fragment-based screening or lead optimization programs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 21, 6752–6756. (Class-level inference regarding the benefits of high Fsp3). View Source
